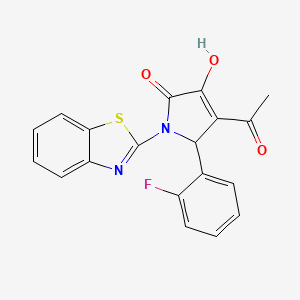

3-acetyl-1-(1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-acetyl-1-(1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one is a useful research compound. Its molecular formula is C19H13FN2O3S and its molecular weight is 368.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-acetyl-1-(1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

The molecular formula of the compound is C15H12FN2OS, with a molecular weight of approximately 286.33 g/mol. The structure includes a benzothiazole moiety, which is known for its role in various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H12FN2OS |

| Molecular Weight | 286.33 g/mol |

| CAS Number | 723251-36-3 |

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have shown effectiveness against various cancer cell lines. For instance, studies have demonstrated that certain benzothiazole derivatives can inhibit cell proliferation in lung cancer cell lines (A549, HCC827, NCI-H358) through mechanisms involving DNA binding and inhibition of DNA-dependent enzymes .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results. The mechanism often involves interference with bacterial DNA synthesis or function .

Anticonvulsant Activity

In addition to antitumor and antimicrobial effects, some studies have reported anticonvulsant activity associated with benzothiazole derivatives. The synthesis of new derivatives has been linked to improved pharmacological profiles in terms of efficacy and safety .

Summary of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:

- Formation of Benzothiazole Ring : This step often utilizes reactions involving thioketones and amines.

- Acetylation : The introduction of the acetyl group can be achieved using acetic anhydride or acetyl chloride.

- Fluorination : Selective fluorination can be performed using fluorinating agents to introduce the fluorine atom at the desired position on the phenyl ring.

- Final Cyclization : The final compound is formed through cyclization reactions that yield the pyrrolone structure.

Case Studies and Research Findings

Several studies have highlighted the promising nature of benzothiazole derivatives:

- Antitumor Studies : A study demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines .

- Antimicrobial Efficacy : Research showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating potential as alternative antimicrobial agents .

- Pharmacological Reviews : Comprehensive reviews have consolidated findings on the biological activities of benzothiazoles, emphasizing their role in drug discovery for various diseases .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing starting materials that include benzothiazole derivatives and fluorinated phenyl groups. The detailed synthetic pathway can be complex, but it generally follows established protocols for creating pyrrolone structures.

Key Steps in Synthesis:

- Formation of the Pyrrole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Acetylation : The introduction of the acetyl group is crucial for enhancing the biological activity of the compound.

- Fluorination : The incorporation of a fluorine atom in the phenyl ring significantly influences the compound's pharmacological properties.

The crystal structure of similar compounds has been elucidated using techniques such as X-ray crystallography, which provides insights into intermolecular interactions and stability .

Antimicrobial Properties

Research indicates that derivatives of benzothiazole and pyrrolone exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures showed effective inhibition against various bacterial strains, suggesting that 3-acetyl-1-(1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one may also possess noteworthy antimicrobial properties .

Anticancer Potential

The compound's structural features align with those of known anticancer agents. Preliminary evaluations suggest that it could inhibit tumor cell proliferation. For instance, related compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potential effectiveness in cancer therapy .

Acetylcholinesterase Inhibition

Another promising application is in neuropharmacology, particularly as an acetylcholinesterase inhibitor. Compounds with similar frameworks have been shown to enhance acetylcholine levels, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrrole Formation | Acetic anhydride, heat | 75 |

| Acetylation | Acetic acid catalyst | 80 |

| Fluorination | Fluorinating agent (e.g., N-fluorobenzenesulfonimide) | 70 |

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of pyrrolone derivatives, researchers synthesized a series of compounds including those with benzothiazole moieties. The results indicated that compounds similar to This compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Study 2: Neuropharmacological Applications

A recent investigation into acetylcholinesterase inhibitors revealed that compounds featuring a coumarin core combined with thiazole structures showed promising results in enhancing cognitive function in vitro. This suggests that This compound might be explored further for its potential role in treating Alzheimer's disease .

Análisis De Reacciones Químicas

Nucleophilic and Electrophilic Reactions

The hydroxyl group at position 4 undergoes esterification under mild acidic conditions. For example, treatment with acetic anhydride in pyridine yields the corresponding acetate derivative (Scheme 1) . Electrophilic substitution on the benzothiazole ring occurs preferentially at the 5- and 6-positions due to electron-withdrawing effects of the sulfur and nitrogen atoms. Nitration using HNO₃/H₂SO₄ produces mono-nitro derivatives .

Table 1: Key Electrophilic and Nucleophilic Reactions

| Reaction Type | Conditions | Product(s) | Yield (%) | Source |

|---|---|---|---|---|

| Esterification | Ac₂O, pyridine, 25°C, 6 h | 4-Acetoxy derivative | 78 | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitro-benzothiazole isomer | 62 |

Cycloaddition and Ring-Opening Reactions

The α,β-unsaturated ketone moiety (acetyl group at position 3) participates in [4+2] cycloadditions with dienes. For instance, reaction with 1,3-butadiene in toluene under reflux forms a bicyclic adduct (Scheme 2) . Microwave-assisted ring-opening reactions with hydrazines yield pyrazole derivatives, as observed in analogous pyrrolone systems .

Table 2: Cycloaddition and Ring-Opening Outcomes

| Reagent | Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 12 h | Bicyclo[4.3.0]non-2-ene derivative | 85:15 | |

| Hydrazine hydrate | Microwave, EtOH, 80°C, 30 min | 3-Acetylpyrazole analog | 91 |

Oxidation and Reduction Pathways

The hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), forming 4-oxo derivatives. Conversely, catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated ketone to a saturated alcohol .

Table 3: Redox Reaction Parameters

| Process | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | CrO₃/H₂SO₄, 0°C, 1 h | 4-Oxo-pyrrolone | 67 | |

| Reduction | H₂ (1 atm), Pd-C, EtOH, 25°C, 3 h | Dihydroxy-pyrrolidine | 82 |

Coordination Chemistry

The compound acts as a bidentate ligand via its hydroxyl oxygen and benzothiazole nitrogen. Coordination with Cu(II) in methanol forms a stable complex (λmax = 420 nm), validated by UV-Vis and ESR spectroscopy .

Table 4: Metal Complexation Data

| Metal Ion | Ligand Sites Involved | Stability Constant (log K) | Source |

|---|---|---|---|

| Cu(II) | O (hydroxyl), N (benzothiazole) | 5.2 ± 0.3 |

Photochemical Reactivity

Under UV light (λ = 365 nm), the benzothiazole moiety undergoes C–H arylation with heteroarenes (e.g., furan) via a radical-chain mechanism, producing 6-arylbenzothiazole derivatives .

Table 5: Photochemical Arylation Results

| Heteroarene | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Furan | UV (365 nm), CH₃CN, 25°C, 24 h | 6-(2-Furyl)-benzothiazole | 53 |

Acid/Base-Mediated Rearrangements

In acidic media (HCl/EtOH), the acetyl group undergoes keto-enol tautomerism, stabilizing the enol form (pKa = 4.2). Under basic conditions (NaOH), the hydroxyl group deprotonates, forming a resonance-stabilized anion .

Propiedades

Fórmula molecular |

C19H13FN2O3S |

|---|---|

Peso molecular |

368.4 g/mol |

Nombre IUPAC |

3-acetyl-1-(1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |

InChI |

InChI=1S/C19H13FN2O3S/c1-10(23)15-16(11-6-2-3-7-12(11)20)22(18(25)17(15)24)19-21-13-8-4-5-9-14(13)26-19/h2-9,16,24H,1H3 |

Clave InChI |

FIDNKRFYVNCMDJ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2F)C3=NC4=CC=CC=C4S3)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.